Biotin-PEG(4)-SS-Alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

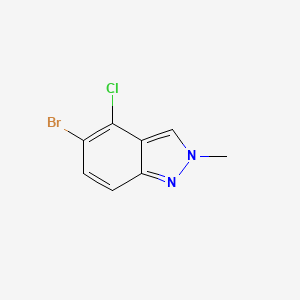

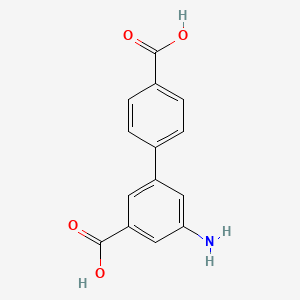

Biotin-PEG(4)-SS-Alkyne is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) spacer . Biotin is a small molecule that binds with high affinity to both avidins and streptavidins . The PEG spacer increases the hydrophilicity of the molecules .

Synthesis Analysis

The synthesis of Biotin-PEG(4)-SS-Alkyne involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction occurs efficiently and specifically with lysine and N-terminal amino groups .Molecular Structure Analysis

The molecular structure of Biotin-PEG(4)-SS-Alkyne consists of a biotin molecule attached to a PEG spacer. The molecular weight of a similar compound, Biotin-PEG4-NHS Ester, is 588.67 g/mol .Chemical Reactions Analysis

Biotin-PEG(4)-SS-Alkyne can react with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The hydrophilic polyethylene glycol (PEG) spacer arm of this reagent imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical And Chemical Properties Analysis

Biotin-PEG(4)-SS-Alkyne is a solid or viscous liquid with a molecular weight of 281.37 . It is soluble in DMSO . The PEG spacer arm increases the solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .科学的研究の応用

Biotinylation Reagent

Biotin-PEG4-SS-Alkyne is a non-cleavable, alkyne-activated biotinylation reagent . It can be reacted with azides via a copper-catalyzed click reaction to produce a stable triazole linkage . This makes it a valuable tool for labeling and detecting biomolecules in a variety of research applications.

Click Chemistry

The compound is used in click chemistry, a powerful tool for bioconjugation . The alkyne group in Biotin-PEG4-SS-Alkyne can react with azides in the presence of a copper catalyst to form a stable triazole ring . This reaction is highly selective and occurs under mild conditions, making it ideal for labeling sensitive biological molecules.

Protein Labeling

Biotin-PEG4-SS-Alkyne can be used for protein labeling . The biotin moiety of the compound can be detected with streptavidin, avidin, or NeutrAvidin biotin-binding protein , allowing for the visualization and analysis of the labeled proteins.

Modification of Silk Fibroin

The compound may be used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin . This modification occurs via a bioorthogonal azide–alkyne cycloaddition reaction, which can be used to develop photopatternable protein material .

Crosslinking

Biotin-PEG4-SS-Alkyne can be used as a crosslinking agent . The biotin moiety can bind to streptavidin with high affinity, allowing for the crosslinking of different biomolecules that have been labeled with the compound .

Drug Delivery Research

The PEG4 linker in the compound increases its hydrophilicity, which can improve the solubility of drug conjugates . This property is beneficial in drug delivery research, where solubility can greatly affect the efficacy of a drug.

作用機序

Safety and Hazards

特性

IUPAC Name |

4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMQVSWBFJZVLH-ITYCQJBESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49N5O8S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG4-SS-Alkyne | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)